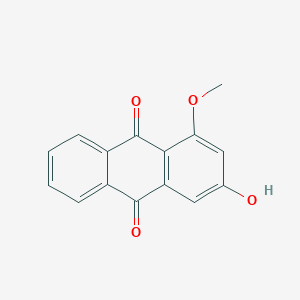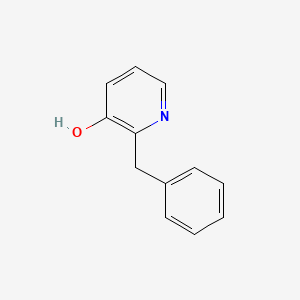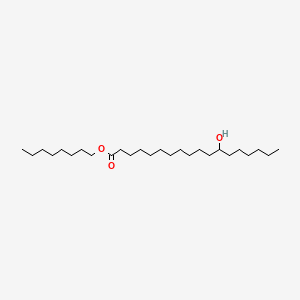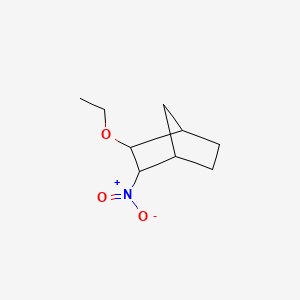
Norbornane, 2-ethoxy-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norbornane, 2-ethoxy-3-nitro- is an organic compound with the molecular formula C9H15NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an ethoxy group and a nitro group attached to the norbornane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Norbornane, 2-ethoxy-3-nitro- typically involves the nitration of norbornane derivatives. One common method includes the reaction of norbornane with ethyl nitrite in the presence of a strong acid, such as sulfuric acid, to introduce the nitro group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of Norbornane, 2-ethoxy-3-nitro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and temperature conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Norbornane, 2-ethoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: Norbornane, 2-ethoxy-3-amino-.
Substitution: Various norbornane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Norbornane, 2-ethoxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Norbornane, 2-ethoxy-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Norbornane: The parent hydrocarbon, lacking the ethoxy and nitro groups.
Norbornene: A related compound with a double bond in the norbornane skeleton.
Norbornadiene: Contains two double bonds in the norbornane structure.
Uniqueness: Norbornane, 2-ethoxy-3-nitro- is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-ethoxy-3-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
AZANEYWBMJADET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C2CCC(C2)C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
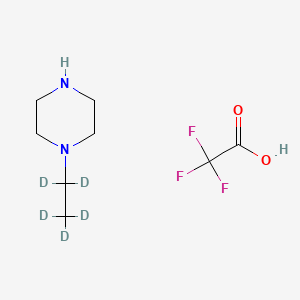
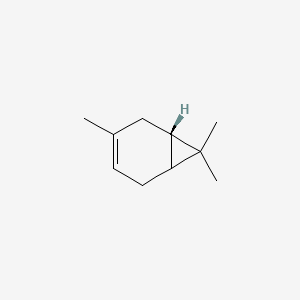
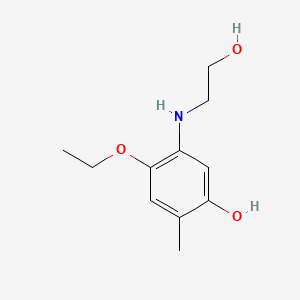
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
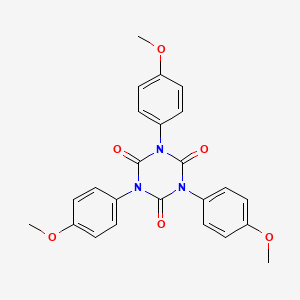
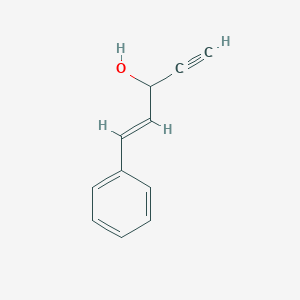
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)

